molecular formula C12H10FNO2 B14129580 2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid CAS No. 105264-24-2

2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid

Cat. No.: B14129580
CAS No.: 105264-24-2
M. Wt: 219.21 g/mol
InChI Key: PEIDCDLKHMPATE-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid is an organic compound that features a fluorophenyl group and a pyrrole ring attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorophenyl Group: This step may involve a Friedel-Crafts acylation reaction where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetic Acid Moiety: This can be done through a Grignard reaction where the intermediate product reacts with carbon dioxide followed by acid hydrolysis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.

    Reduction: Reduction reactions may convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for compounds like 2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid typically involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrole ring could participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)acetic acid
  • 2-(2-bromophenyl)-2-(1H-pyrrol-1-yl)acetic acid
  • 2-(2-methylphenyl)-2-(1H-pyrrol-1-yl)acetic acid

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid may confer unique properties such as increased metabolic stability and altered electronic effects, which can influence its biological activity and reactivity compared to its analogs.

Biological Activity

2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorophenyl group and a pyrrole moiety, which contribute to its pharmacological properties. The molecular formula is C12H12FNO2C_{12}H_{12}FNO_2, with a molecular weight of approximately 223.24 g/mol.

Research indicates that this compound exhibits several biological activities:

  • Inhibition of H+/K+-ATPase : Preliminary studies have shown that this compound has inhibitory effects on the H+/K+-ATPase enzyme, which plays a crucial role in gastric acid secretion. This suggests potential applications in treating gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD) .
  • Anticancer Properties : Related pyrrole derivatives have demonstrated significant anticancer activity by inhibiting tubulin polymerization, which is essential for cell division. For instance, compounds similar to this compound have been shown to inhibit cancer cell growth in vitro at nanomolar concentrations .

Table 1: Summary of Biological Activities

Activity TypeMechanism / EffectReference
Inhibition of H+/K+-ATPaseReduces gastric acid secretion
Anticancer ActivityInhibits tubulin polymerization
Potential Anti-inflammatoryMay reduce inflammation through various pathways

Case Study: Anticancer Activity

In a study examining the anticancer effects of pyrrole derivatives, it was found that certain derivatives exhibited strong inhibition of cancer cell lines including MCF-7 (breast cancer) and NCI-ADR-RES (drug-resistant ovarian cancer). The most potent derivative showed an IC50 value of 15 nM against MCF-7 cells, indicating that modifications to the pyrrole structure can enhance biological activity significantly .

Pharmacological Implications

The biological activities of this compound suggest its potential as a therapeutic agent in various medical fields:

  • Gastroenterology : Due to its H+/K+-ATPase inhibitory action, it may serve as a novel treatment for acid-related disorders.
  • Oncology : Its ability to inhibit cell proliferation points towards possible applications in cancer therapy, particularly for tumors resistant to conventional treatments.

Properties

CAS No.

105264-24-2

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

2-(2-fluorophenyl)-2-pyrrol-1-ylacetic acid

InChI

InChI=1S/C12H10FNO2/c13-10-6-2-1-5-9(10)11(12(15)16)14-7-3-4-8-14/h1-8,11H,(H,15,16)

InChI Key

PEIDCDLKHMPATE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N2C=CC=C2)F

Origin of Product

United States

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